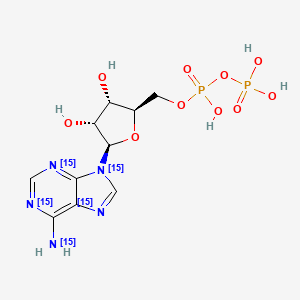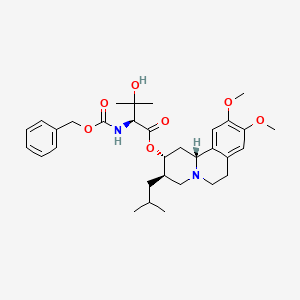
N-Benzyl Chloroformate 3'-Hydroxy Valbenazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl Chloroformate 3’-Hydroxy Valbenazine is a complex organic compound with the molecular formula C32H44N2O7 and a molecular weight of 568.71 g/mol. This compound is a derivative of valbenazine, which is known for its applications in the treatment of movement disorders such as tardive dyskinesia . The compound features a benzyl chloroformate group and a hydroxy valbenazine moiety, making it a unique and versatile chemical entity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl Chloroformate 3’-Hydroxy Valbenazine typically involves multiple steps, starting with the preparation of benzyl chloroformate. Benzyl chloroformate is synthesized by treating benzyl alcohol with phosgene under controlled conditions . The reaction is as follows:
[ \text{PhCH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{PhCH}_2\text{OC(O)Cl} + \text{HCl} ]
The resulting benzyl chloroformate is then reacted with valbenazine to form N-Benzyl Chloroformate 3’-Hydroxy Valbenazine. The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of N-Benzyl Chloroformate 3’-Hydroxy Valbenazine follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity of the final product. Safety measures are crucial due to the use of hazardous reagents like phosgene.
化学反応の分析
Types of Reactions
N-Benzyl Chloroformate 3’-Hydroxy Valbenazine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzyl chloroformate group can be reduced to a benzyl alcohol derivative.
Substitution: The chloroformate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a benzyl alcohol derivative.
Substitution: Formation of carbamate or ester derivatives.
科学的研究の応用
N-Benzyl Chloroformate 3’-Hydroxy Valbenazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of N-Benzyl Chloroformate 3’-Hydroxy Valbenazine involves its interaction with molecular targets such as vesicular monoamine transporter 2 (VMAT2). By inhibiting VMAT2, the compound reduces the release of dopamine, which is beneficial in treating movement disorders like tardive dyskinesia . The compound is hydrolyzed to its active metabolite, which exerts the therapeutic effects.
類似化合物との比較
Similar Compounds
Valbenazine: The parent compound, used in the treatment of tardive dyskinesia.
Tetrabenazine: Another VMAT2 inhibitor used for similar therapeutic purposes.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Uniqueness
N-Benzyl Chloroformate 3’-Hydroxy Valbenazine stands out due to its unique combination of a benzyl chloroformate group and a hydroxy valbenazine moiety
特性
分子式 |
C32H44N2O7 |
|---|---|
分子量 |
568.7 g/mol |
IUPAC名 |
[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-3-hydroxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C32H44N2O7/c1-20(2)14-23-18-34-13-12-22-15-27(38-5)28(39-6)16-24(22)25(34)17-26(23)41-30(35)29(32(3,4)37)33-31(36)40-19-21-10-8-7-9-11-21/h7-11,15-16,20,23,25-26,29,37H,12-14,17-19H2,1-6H3,(H,33,36)/t23-,25-,26-,29-/m1/s1 |
InChIキー |
OUROPTOJDIMGQB-CTDWIVFPSA-N |
異性体SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)(C)O)NC(=O)OCC4=CC=CC=C4)OC)OC |
正規SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)(C)O)NC(=O)OCC4=CC=CC=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


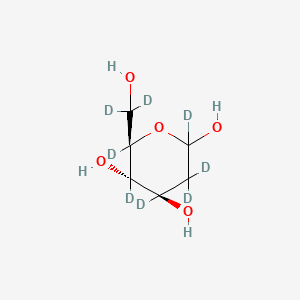
![trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol](/img/structure/B13856991.png)
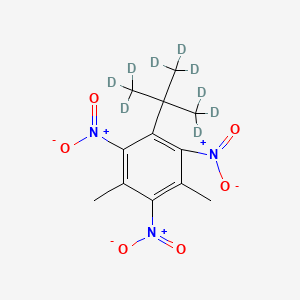
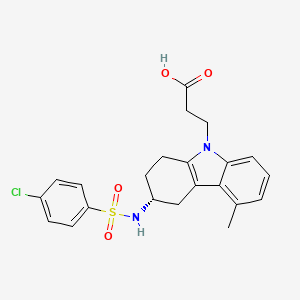
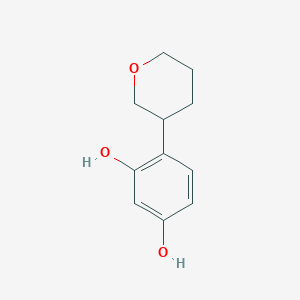
![3-Benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B13857025.png)
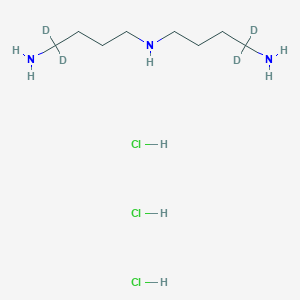
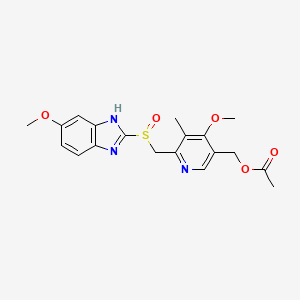

![Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate](/img/structure/B13857061.png)
![1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13857064.png)

